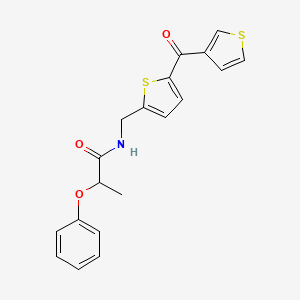![molecular formula C13H18N2O3S B2528855 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-10-3](/img/structure/B2528855.png)
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound featuring a spiro structure, which includes two rings sharing a single atom. The presence of the thiophene ring and the spiro structure makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
For industrial-scale production, the use of green catalysis, such as zinc ferrite nanocatalysts, is preferred. This method is eco-friendly and economically viable for large-scale production. The process involves the condensation of aryl aldehydes with thiourea in the presence of the nanocatalyst, followed by cyclization to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminium hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with various molecular targets. The thiophene ring can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Compounds like spiro[2.2]pentane and other spiro derivatives share a similar structural motif.
Thiophene Derivatives: Compounds such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
Uniqueness
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its combination of a spiro structure and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7,7-dimethyl-N-thiophen-2-yl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-12(2)17-8-13(9-18-12)6-15(7-13)11(16)14-10-4-3-5-19-10/h3-5H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCSEUITKTYKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CS3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)
![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)


![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![rac-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]methanol hydrochloride](/img/structure/B2528790.png)
![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

